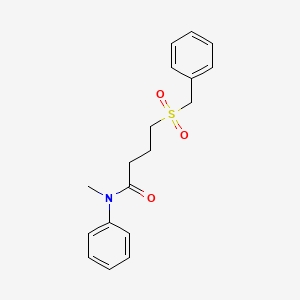
4-Acetyl-3-methylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetyl-3-methylbenzonitrile, also known as AMBN, is a chemical compound with the molecular formula C10H9NO. It is a white crystalline powder that is commonly used in scientific research for its unique properties. AMBN is an important intermediate in the synthesis of various organic compounds and is widely used in the pharmaceutical industry.
科学的研究の応用
Spectroscopic Investigations and Electronic Structure
Research on compounds structurally related to 4-Acetyl-3-methylbenzonitrile, such as 4-Bromo-3-methylbenzonitrile, involves experimental and theoretical spectroscopic investigations. These studies focus on understanding the electronic structure, vibrational properties, and other physical characteristics using techniques like Density Functional Theory (DFT), FTIR, and FT-Raman spectroscopy. Such research is crucial for elucidating the fundamental properties of these compounds, which can have implications in various scientific and industrial applications (Shajikumar & R. Raman, 2018).
Photochemical Reactivity and Isomerization
Studies on methylbenzonitrile derivatives, which include compounds like this compound, have shown interesting photochemical properties. For instance, research on the photochemical equilibration/isomerization of methylbenzonitriles indicates that these compounds can undergo isomerization through photochemical reactions, leading to different structural forms. This aspect of their behavior is significant in understanding their reactivity and potential applications in photochemistry (P. J. MacLeod et al., 1998).
Thermochemical Properties
The thermochemical properties of methylbenzonitriles, including compounds like this compound, have been a subject of extensive research. By studying the enthalpies of formation and vaporization, researchers can gain insights into the stability and reactivity of these compounds. Such data are essential for various applications, including material science and chemical engineering (K. Zaitseva et al., 2015).
Synthetic Applications
This compound and related compounds have been studied for their synthetic utility. For instance, the synthesis of 3-fluoro-4-methylbenzonitrile, which shares a similar structure, demonstrates the potential of these compounds in the development and production of new chemicals, such as pesticides (L. Min, 2006). Moreover, the development of novel synthetic methods for derivatives of benzonitriles suggests potential applications in pharmaceuticals and organic chemistry (K. Rao et al., 2014).
Safety and Hazards
生化学分析
Biochemical Properties
4-Acetyl-3-methylbenzonitrile plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further react with cellular macromolecules, potentially leading to cellular damage or modulation of enzyme activity .
Additionally, this compound can interact with proteins involved in signal transduction pathways. For instance, it may bind to receptor proteins on the cell surface, influencing downstream signaling cascades. These interactions can alter the activity of kinases and phosphatases, thereby modulating cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. In certain cell types, it has been shown to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, exposure to this compound can result in the activation of stress response pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which can lead to alterations in gene expression profiles .
Furthermore, this compound can impact cellular metabolism by affecting the activity of metabolic enzymes. This can result in changes in the levels of key metabolites, influencing cellular energy balance and biosynthetic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound may inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds .
Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. This can lead to changes in the expression of genes involved in various cellular processes, including cell growth, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, such as sustained activation of stress response pathways and alterations in cellular metabolism .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant toxic effects. For example, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies . These toxic effects are likely due to the formation of reactive intermediates and the subsequent damage to cellular macromolecules .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites . The metabolic flux of these pathways can be influenced by the presence of other compounds that compete for the same enzymes, potentially leading to altered metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound may be transported across cell membranes by organic anion transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular function . The localization of this compound within these organelles can impact its activity and interactions with other biomolecules .
特性
IUPAC Name |
4-acetyl-3-methylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-5-9(6-11)3-4-10(7)8(2)12/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUONBOOEDSKPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 5-(2-(2-chlorophenyl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2527297.png)
![(Z)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2527298.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B2527299.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}acetonitrile](/img/structure/B2527300.png)


![N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2527305.png)
![ethyl 2-[(4-oxochromene-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2527307.png)
![N-(4-acetylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2527308.png)

